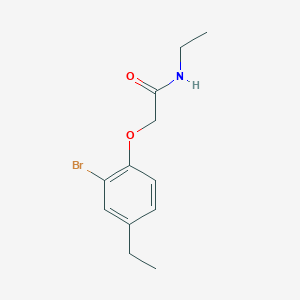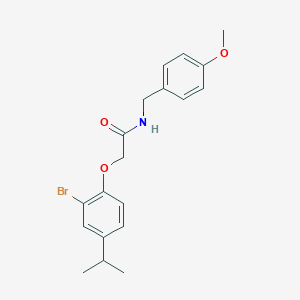![molecular formula C15H10Cl2FN3S B296748 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B296748.png)
3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole, also known as DFBT, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DFBT is a triazole derivative and has been synthesized using various methods.
Mécanisme D'action
3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has been shown to exert its antifungal and antibacterial activities by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has been shown to exhibit low toxicity and high bioavailability. 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has also been shown to exhibit antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has several advantages for lab experiments, including its low toxicity, high bioavailability, and broad-spectrum activity against fungi and bacteria. However, 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
For 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole include its use as a fluorescent probe, its potential as a therapeutic agent for the treatment of infections, and its potential as a chemotherapeutic agent for the treatment of cancer.
Méthodes De Synthèse
3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has been synthesized using various methods, including the condensation of 2,4-dichlorophenylhydrazine with 4-fluorobenzyl isothiocyanate, followed by the reaction with sodium azide and copper (I) iodide. Another method involves the reaction of 2,4-dichlorophenylhydrazine with 4-fluorobenzyl bromide and sodium azide in the presence of copper (I) iodide. 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has also been synthesized using a one-pot reaction of 2,4-dichlorophenylhydrazine, 4-fluorobenzyl chloride, and sodium azide in the presence of copper (I) iodide.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has been shown to exhibit antifungal, antibacterial, and antitumor activities. 3-(2,4-dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide.
Propriétés
Formule moléculaire |
C15H10Cl2FN3S |
|---|---|
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
5-(2,4-dichlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H10Cl2FN3S/c16-10-3-6-12(13(17)7-10)14-19-15(21-20-14)22-8-9-1-4-11(18)5-2-9/h1-7H,8H2,(H,19,20,21) |
Clé InChI |
NUQUXIAZOIIESY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)F |
SMILES canonique |
C1=CC(=CC=C1CSC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)


![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)
![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)



![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)



![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)
![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B296685.png)